Topiramate
Overview
Description
AMD 3100 octahydrochloride: is a highly selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4)This compound has gained significant attention due to its ability to inhibit the replication of human immunodeficiency virus (HIV) and mobilize hematopoietic stem cells .
Mechanism of Action
Target of Action
Topiramate, a second-generation antiseizure drug, primarily targets several receptors and channels in the nervous system . These include:
- Voltage-dependent Sodium Channels : this compound blocks these channels, reducing the excitability of neurons .
- Voltage-dependent Calcium Channels : The drug also inhibits these channels, further decreasing neuronal excitability .
- Glutamate Receptors : this compound inhibits the AMPA/kainate subtype of these receptors, reducing the excitatory neurotransmission .
- GABA Receptors : The drug enhances the activity of GABA-A receptors, increasing inhibitory neurotransmission .
- Carbonic Anhydrase Isoenzyme : this compound inhibits this enzyme, although the exact role of this action in its antiseizure effect is not fully understood .
Mode of Action
This compound’s mode of action involves interactions with its primary targets that lead to changes in neuronal activity. By blocking sodium and calcium channels, it prevents the influx of these ions into neurons, thereby reducing their excitability . Inhibition of glutamate receptors decreases excitatory neurotransmission, while enhancement of GABA-A receptors increases inhibitory neurotransmission . These actions collectively help to restore the balance between excitation and inhibition in the brain, reducing the likelihood of seizure activity .
Biochemical Pathways
This compound affects several biochemical pathways related to neuronal excitability and neurotransmission. Its inhibition of sodium and calcium channels and glutamate receptors, along with its enhancement of GABA-A receptors, disrupts the normal flow of ions in neurons and alters the balance of excitatory and inhibitory neurotransmission .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is rapidly absorbed after oral administration, with good bioavailability . The drug follows linear pharmacokinetics, meaning that its blood levels increase proportionally with the dose . It has a relatively long half-life, allowing for once or twice daily dosing .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in neuronal excitability and a restoration of the balance between excitatory and inhibitory neurotransmission . This results in a reduction in seizure activity, making this compound effective for the treatment of various types of seizures . Additionally, this compound has been found to reduce insulin resistance in certain cell types, suggesting potential benefits in conditions associated with insulin resistance .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect this compound’s pharmacokinetics. Enzyme-inducing antiepileptic drugs can increase the clearance of this compound, potentially requiring dose adjustments . Additionally, this compound can reduce the effectiveness of oral contraceptives, necessitating the use of alternative or additional contraceptive methods . Renal function is another important factor, as this compound clearance is reduced in severe renal failure .
Biochemical Analysis
Biochemical Properties
Topiramate exerts its effect through multiple pharmacological mechanisms . In vitro studies showed that one mechanism is inhibition of isoenzymes of carbonic anhydrase (CA), including CA type II and CA type IV, which are expressed in proximal and distal renal tubular cells .
Cellular Effects
This compound effectively reduced insulin resistance in C2C12 muscle cells and 3T3L-1 adipocytes . It significantly lowered SORBS1 gene and protein levels in C2C12 cells . In 3T3L-1 cells, this compound upregulated CTGF and downregulated MAPK8 and KPNA1 genes .
Molecular Mechanism
This compound modulates insulin resistance in C2C12 myocytes and 3T3L-1 adipocytes by causing downregulation of MKK7, pJNK1/ JNK1, BMAL1, and CLOCK proteins compared to the insulin-resistant model .
Temporal Effects in Laboratory Settings
It is known that this compound causes systemic metabolic acidosis, markedly lower urinary citrate excretion, and increased urinary pH .
Dosage Effects in Animal Models
This compound has demonstrated the ability to ameliorate insulin sensitivity in rodent models of obesity and diabetes, evidenced by decreased plasma glucose concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to cause systemic metabolic acidosis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AMD 3100 octahydrochloride involves the reaction of 1,4-phenylenebis(methylene) with 1,4,8,11-tetraazacyclotetradecane under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of AMD 3100 octahydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the compound. The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: AMD 3100 octahydrochloride primarily undergoes substitution reactions due to the presence of multiple nitrogen atoms in its structure. It can also participate in complexation reactions with metal ions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as halides or amines under mild conditions.
Complexation Reactions: Metal ions like copper or zinc are used in the presence of ligands to form stable complexes.
Major Products: The major products formed from these reactions include substituted derivatives of AMD 3100 octahydrochloride and metal complexes that exhibit unique properties .
Scientific Research Applications
Chemistry: AMD 3100 octahydrochloride is used as a research tool to study the interactions between chemokine receptors and their ligands. It helps in understanding the mechanisms of receptor activation and inhibition .
Biology: In biological research, AMD 3100 octahydrochloride is employed to investigate the role of CXCR4 in various cellular processes, including cell migration, proliferation, and differentiation .
Medicine: The compound is widely used in medical research for its potential therapeutic applications. It has shown promise in the treatment of HIV, cancer, and inflammatory diseases. AMD 3100 octahydrochloride is also used to mobilize hematopoietic stem cells for transplantation .
Industry: In the pharmaceutical industry, AMD 3100 octahydrochloride is utilized in the development of new drugs targeting CXCR4. It serves as a lead compound for designing more potent and selective inhibitors .
Comparison with Similar Compounds
Plerixafor: Another name for AMD 3100 octahydrochloride, used interchangeably in scientific literature.
JM 3100: A related compound with similar CXCR4 antagonistic properties.
Uniqueness: AMD 3100 octahydrochloride stands out due to its high selectivity for CXCR4 and its ability to mobilize hematopoietic stem cells effectively. Its dual role as a CXCR4 antagonist and CXCR7 allosteric agonist makes it a versatile compound for various research and therapeutic applications .
Biological Activity
Topiramate is a second-generation antiepileptic drug (AED) that has gained recognition for its multifaceted biological activity. Initially approved for the treatment of epilepsy, it has also been explored for various other indications, including migraine prophylaxis, weight loss, and substance use disorders. This article provides a comprehensive overview of the biological activity of this compound, supported by clinical data, pharmacological mechanisms, and case studies.
Pharmacological Mechanisms
This compound's efficacy is attributed to several pharmacological mechanisms:
- Voltage-Dependent Sodium Channel Blockade : this compound inhibits voltage-dependent sodium channels, which contributes to its anticonvulsant effects by stabilizing neuronal membranes and reducing excitability .
- GABAergic Potentiation : The drug enhances gamma-aminobutyric acid (GABA) activity at certain GABA-A receptor subtypes, promoting inhibitory neurotransmission .
- Glutamate Receptor Antagonism : It antagonizes AMPA/kainate receptors, which are involved in excitatory neurotransmission, further contributing to its anticonvulsant properties .
- Carbonic Anhydrase Inhibition : Although this mechanism is noted, it is considered less relevant to its anticonvulsant activity compared to the aforementioned pathways .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : It is well absorbed from the gastrointestinal tract with a bioavailability exceeding 80%. Peak plasma concentrations are typically reached within 2 to 3 hours .
- Distribution : Plasma protein binding ranges from 15% to 41%, decreasing with increasing concentrations .
- Metabolism and Excretion : The drug undergoes metabolism primarily through hydroxylation and hydrolysis, with renal excretion being the main route of elimination. Its half-life is approximately 21 hours but can vary based on concurrent medications .
Epilepsy Treatment
This compound has shown significant efficacy in reducing seizure frequency in patients with refractory partial epilepsy. In controlled trials, over 40% of patients experienced a reduction in seizure frequency when treated with this compound compared to about 10% in placebo groups. Effective dosages typically range from 200 mg to 1000 mg per day, with most patients benefiting from around 400 mg daily .
Migraine Prophylaxis
This compound has been extensively studied for migraine prevention. A meta-analysis of randomized controlled trials indicates:
Dose (mg/day) | Mean Monthly Migraine Frequency Reduction | P-value |
---|---|---|
50 | -2.1 | P = .008 |
100 | -2.4 | P < .001 |
200 | -2.3 | P < .001 |
Patients receiving this compound at doses of 100 mg/day or higher demonstrated significant reductions in migraine frequency compared to placebo groups, with an onset of action observable within the first month of treatment .
Weight Loss
This compound has also been associated with weight loss in patients. A study indicated that approximately 43% of patients lost between 1% and 6% of their initial body weight while on the medication .
Adverse Effects
Despite its therapeutic benefits, this compound is associated with several adverse effects:
- Cognitive Impairment : Patients may experience cognitive side effects such as memory problems and difficulty concentrating. A study found that cognitive performance varied significantly among individuals taking this compound, suggesting genetic or environmental factors may influence these effects .
- Other Common Side Effects : These include paresthesia (51% incidence), fatigue, nausea, and anorexia. Weight loss is also frequently reported as an adverse effect .
Case Studies and Research Findings
- Cognitive Effects Study : A study involving healthy volunteers administered a single dose of this compound (100 mg) and assessed cognitive performance across various tests. Results indicated significant variability in cognitive response among participants, highlighting the need for personalized approaches in prescribing this medication .
- Long-term Efficacy in Epilepsy : A long-term study demonstrated sustained efficacy of this compound in managing seizures over extended periods, reinforcing its role as a valuable treatment option for refractory epilepsy cases .
- Migraine Prevention Trials : Multiple large-scale trials confirmed the effectiveness of this compound in reducing migraine frequency and severity, establishing it as a first-line preventive therapy for migraines in adults .
Properties
IUPAC Name |
[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJADKKWYZYXHBB-XBWDGYHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023688 | |
Record name | Topiramate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Topiramate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in most alkaline solutions containing sodium hydroxide or sodium phosphate and having a pH of 9 to 10. It is freely soluble in acetone, chloroform, dimethylsulfoxide, and ethanol., In water, 9,800 mg/L, temp not specified | |
Record name | Topiramate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00273 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TOPIRAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7531 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
A seizure is an abnormal and unregulated electrical discharge occurring in the brain. This leads to transient interruption in brain function, manifested by reduced alertness, abnormal sensations, and focal involuntary movements or convulsions. Several types of seizures exist, with common types including tonic-clonic seizures and partial onset seizures. The exact mechanisms by which topiramate exerts pharmacological actions on seizures and migraines are currently not fully characterized. Several properties of this drug, however, are likely to contribute to its therapeutic effects. Topiramate has been observed to exert actions on voltage-dependent sodium channels, GABA receptors, and glutamate receptors. Topiramate stimulates GABA-A receptor activity at brain non-benzodiazepine receptor sites and reduces glutamate activity at both AMPA and kainate receptors. Normally, GABA-A receptors are inhibitory and glutaminergic receptors are stimulatory for neuronal activity. By increasing GABA activity and inhibiting glutamate activity, topiramate blocks neuronal excitability, preventing seizures and migraines. Additionally, it blocks the voltage-dependent sodium channels, further blocking seizure activity. Topiramate has been shown to inhibit various carbonic anhydrase isozymes, but the clinical significance of this is unknown at this time., The precise mechanism of action is unknown. Electrophysiological and biochemical studies on cultured neurons demonstrated that topiramate blocks the action potentials elicited repetitively by a sustained depolarization of the neurons in a time dependent manner; this effect suggests a state-dependent sodium channel blocking action. Also topiramate increases the frequency at which gamma-aminobutyric acid (GABA) activates GABA-A receptors, thereby enhancing GABA-induced influx of chloride ions into neurons. Thus, it appears that topiramate exerts it effects by potentiation of the activity of the inhibitory neurotransmitter, GABA. In addition, topiramate antagonizes the ability of kainate to activate the kainate/AMPA (alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid; non-NMDA) subtype of excitatory amino acid (glutamate) receptor, but has no apparent effect on the activity of N-methyl-D-aspartate (NMDA) at the NMDA receptor subtype. These effects of topiramate are concentration-dependent within the range of 1 to 200 micromoles., Although the precise mechanism of action of topiramate is unknown, data from electrophysiologic and biochemical studies have revealed 4 properties that may contribute to the drug's efficacy for seizure disorders and migraine prophylaxis. At pharmacologically relevant concentrations, topiramate blocks voltage-dependent sodium channels; augments the activity of gamma-aminobutyric acid (GABA) at some subtypes of the GABA-A receptor; antagonizes the AMPA/kainate subtype of the glutamate receptor; and inhibits carbonic anhydrase (particularly CA-II and CA-IV isoenzymes). In general, anticonvulsant drugs are thought to act by one or more of the following mechanisms: modulating voltage-dependent ion (e.g., sodium) channels involved in action potential propagation or burst generation, enhancement of GABA inhibitory activity, and/or inhibition of excitatory amino acid neurotransmitter (e.g., glutamate, aspartate) activity., Topiramate exhibits effects on cultured neurons similar to those observed with phenytoin and carbamazepine, and such effects are suggestive of an inactive state-dependent block of voltage-dependent sodium channels. Topiramate reduces the duration of epileptiform bursts of neuronal firing and decreases the number of action potentials in studies of cultured rat hippocampal neurons with spontaneous epileptiform burst activity. Topiramate also decreases the frequency of action potentials elicited by depolarizing electric current in cultured rat hippocampal neurons. Depolarization and firing of an action potential results from the rapid inflow of sodium ions through voltage-dependent sodium channels in the neuronal cell membrane. After firing, a neuron enters a period of inactivation during which it is unable to fire again even if the sodium channel is open. A slow action potential firing rate allows the neuron sufficient time to recover from inactivation, and the normal period of inactivation has a minimal effect on low-frequency firing. During a partial seizure, neurons characteristically undergo high-frequency depolarization and firing of action potentials which is uncommon during normal physiologic neuronal activity. Some anticonvulsant drugs (e.g., phenytoin, carbamazepine) preferentially bind to voltage-dependent sodium channels during their inactivated state, slow the rate of recovery of sodium channels from their period of inactivation, and limit the ability of the neuron to depolarize and fire at high frequencies., Topiramate enhances the activity of the inhibitory neurotransmitter GABA at a nonbenzodiazepine site on GABA-A receptors. Activation of the postsynaptic GABA-A receptor by GABA causes inhibition by increasing the inward flow of chloride ions, resulting in hyperpolarization of the postsynaptic cell; in chloride ion-depleted murine cerebellar granule cells, therapeutic concentrations of topiramate (in combination with GABA) enhance GABA-evoked inward flux of chloride ions in a concentration-dependent manner. Benzodiazepines act at GABA-A receptors to enhance GABA-evoked inward flow of chloride ions, but the benzodiazepine antagonist flumazenil does not appear to inhibit topiramate enhancement of GABA-evoked currents in GABA-A cortical neuronal receptors. Topiramate also does not appear to increase duration of chloride ion channel opening. Therefore, topiramate may potentiate GABA-A-evoked chloride ion flux by a mechanism other than GABA-A-receptor modulation., For more Mechanism of Action (Complete) data for TOPIRAMATE (8 total), please visit the HSDB record page. | |
Record name | Topiramate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00273 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TOPIRAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7531 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ethyl acetate and benzene, White crystalline powder | |
CAS No. |
97240-79-4 | |
Record name | Topiramate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97240-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Topiramate [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097240794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Topiramate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00273 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | topiramate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Topiramate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-D-Fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)-, 1-sulfamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.713 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOPIRAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H73WJJ391 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TOPIRAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7531 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Topiramate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
123-125 ºC, 125-126 °C, 125 - 126 °C | |
Record name | Topiramate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00273 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TOPIRAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7531 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Topiramate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary mechanisms of action attributed to topiramate's anticonvulsant activity?
A1: this compound exhibits a multi-faceted mechanism of action, targeting multiple ion channels and receptors in the brain. Research suggests it acts by:
- Blocking voltage-gated sodium channels: This action inhibits the rapid influx of sodium ions, which is essential for neuronal depolarization and the propagation of seizure activity. []
- Potentiating gamma-aminobutyric acid (GABA)ergic transmission: this compound enhances the inhibitory effects of GABA, a neurotransmitter that reduces neuronal excitability, potentially by binding to a benzodiazepine-insensitive site on GABAA receptors. [, ]
- Antagonizing AMPA/kainate glutamate receptors: this compound blocks these excitatory glutamate receptors, reducing the overall excitation within neuronal circuits involved in seizure generation and spread. [, ]
- Weakly inhibiting carbonic anhydrase: While this compound possesses this property, its contribution to the drug's anticonvulsant activity is considered minimal. []
Q2: How does this compound impact glutamatergic transmission in the prefrontal cortex, particularly when co-administered with other antipsychotic drugs?
A2: this compound, when combined with D2 receptor antagonists like raclopride, has been shown to facilitate NMDA receptor-mediated glutamatergic transmission in the medial prefrontal cortex (mPFC) of rats. This effect appears to be mediated by D1 receptor activation. Conversely, this compound inhibits the facilitatory effect of clozapine, an atypical antipsychotic, on glutamatergic transmission in the mPFC. These findings may explain why this compound can improve negative symptoms in schizophrenia when used as an adjunctive therapy with typical antipsychotics but may worsen symptoms when combined with clozapine. [, ]
Q3: Does this compound influence pain processing, and if so, what neural mechanisms are involved?
A3: Research indicates that this compound modulates trigeminal pain processing in humans. A single dose of this compound (100 mg) significantly decreased activity in the thalamus and other pain-processing areas, as observed in fMRI studies. Furthermore, this compound increased functional coupling between the thalamus and regions like the precuneus, posterior cingulate cortex, and secondary somatosensory cortex. This suggests that this compound's preventive effect on migraine could be mediated by its modulation of thalamo-cortical networks involved in pain perception. []
Q4: What are the potential mechanisms underlying this compound's weight-loss effects?
A4: Although the precise mechanisms are not fully elucidated, studies suggest this compound might induce weight loss through several pathways:
- Appetite suppression: this compound has been observed to decrease appetite and food intake, possibly by influencing appetite-regulating centers in the hypothalamus. [, ]
- Modulation of neurotransmitters and hormones: Research in animal models suggests that this compound might influence levels of neuropeptide Y (NPY) and the fat mass and obesity-associated protein (FTO), both implicated in appetite control and energy balance. []
- Increased energy expenditure: Some studies indicate that this compound might increase energy expenditure, although this effect appears to be less pronounced than its appetite-suppressing effects. []
Q5: Can this compound directly impact insulin sensitivity?
A5: Short-term treatment with low-dose this compound (up to 75 mg/day for 4 weeks) did not show a significant effect on insulin sensitivity in obese women without diabetes, even with minimal weight loss. This suggests that the long-term improvements in insulin sensitivity observed with this compound might be primarily mediated through its weight-reducing effects rather than direct action on insulin signaling pathways. []
Q6: What is the molecular formula and weight of this compound?
A6: this compound has a molecular formula of C12H21NO8S and a molecular weight of 339.36 g/mol.
Q7: Are there specific formulation strategies employed to enhance this compound's stability, solubility, or bioavailability?
A7: this compound is available in various formulations, including immediate-release and controlled-release tablets, sprinkle capsules, and an oral solution. The controlled-release formulation, utilizing osmotic pump technology, allows for once-daily dosing and potentially improves tolerability compared to the twice-daily immediate-release formulation. []
Q8: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?
A8: this compound is well absorbed following oral administration, with peak plasma concentrations typically achieved within 2-3 hours. It exhibits low protein binding (9-17%) and a relatively long half-life of approximately 20-30 hours in healthy individuals. [] The drug is primarily eliminated through renal excretion, with a smaller portion undergoing hepatic metabolism. Co-administration with enzyme-inducing drugs like phenytoin, carbamazepine, and barbiturates can accelerate this compound's elimination. []
Q9: What is the efficacy of this compound as an add-on therapy in refractory partial epilepsy?
A9: Double-blind, placebo-controlled trials have demonstrated that this compound, as an add-on therapy, significantly reduces seizure frequency in patients with refractory partial epilepsy. Over 40% of this compound-treated patients experienced a significant reduction in seizure frequency compared to approximately 10% in the placebo group. [] These trials employed effective dosages ranging from 200 to 1000 mg/day, with most patients benefiting from 400 mg/day or less. []
Q10: What does research suggest about this compound's efficacy in migraine prophylaxis in pediatric patients?
A11: In a retrospective study of 113 pediatric migraine patients treated with this compound, a positive response (defined as a reduction of over 50% in migraine episodes) was observed in 61.9% of the patients. Interestingly, the study found that significant impairment in daily activities due to migraine was a strong predictor of a favorable response to this compound prophylaxis. []
Q11: What are some of the common adverse effects associated with this compound treatment?
A11: this compound has been associated with several adverse effects, primarily related to the central nervous system. These include:
- Cognitive impairment: Mental slowing, impaired concentration, difficulties with speech and writing, and memory problems are commonly reported. [, , ]
- Sedation: Drowsiness and fatigue are frequent side effects. [, , ]
- Psychomotor effects: Dizziness, ataxia, and paresthesias (abnormal sensations, often tingling or prickling) are commonly observed. [, , ]
- Other CNS effects: this compound has been linked to an increased risk of mood changes, including depression and anxiety. [, ]
- Metabolic acidosis: this compound can cause a decrease in serum bicarbonate levels, leading to metabolic acidosis. []
- Renal calculi: this compound is associated with an increased risk of kidney stone formation, particularly calcium phosphate stones. [, ]
Q12: Does this compound have any significant interactions with other drugs?
A12: this compound has been reported to interact with several medications:
- Enzyme-inducing antiepileptic drugs: Co-administration with drugs like phenytoin, carbamazepine, and barbiturates can increase the clearance of this compound, potentially reducing its efficacy. []
Q13: What analytical techniques are commonly employed to characterize and quantify this compound?
A13: Several analytical methods are used for this compound analysis, including:
- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV or mass spectrometry detection, is widely used for quantifying this compound in biological fluids like plasma and urine. []
Q14: How is the bitterness of this compound addressed, and what methods are employed to assess its taste-masking effectiveness?
A15: this compound is known for its bitter taste, which can be challenging for patient adherence, especially in pediatric populations. One study investigated the ability of various foods and drinks to mask the bitterness of this compound using a taste sensor with a bitterness-responsive membrane. Yoghurt was found to be the most effective in reducing the bitterness perception without significantly altering its own taste profile. []
Q15: Has this compound shown any potential in treating alcohol use disorder?
A16: Several studies have investigated this compound as a potential treatment for alcohol use disorder. Research suggests that this compound may reduce drinking frequency and craving in individuals with alcohol dependence, although the exact mechanisms are still under investigation. [, , ]
Q16: What are the ethical considerations surrounding the use of this compound in pregnant women?
A17: The safety of this compound during pregnancy remains a significant concern. Studies have reported an increased risk of major congenital malformations, particularly oral clefts, in infants exposed to this compound in utero. [] Careful consideration of the risks and benefits is essential when prescribing this compound to women of childbearing potential, and effective contraception is crucial.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.